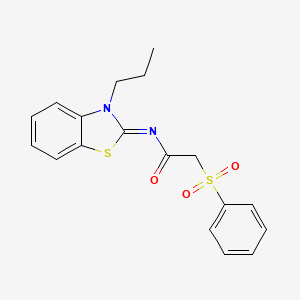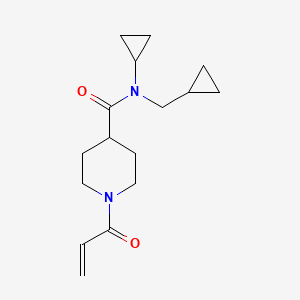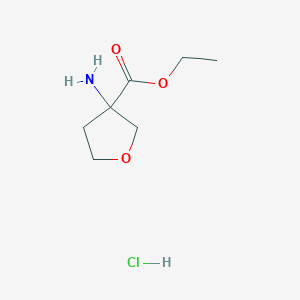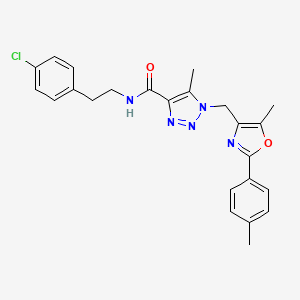
3-(5-chloro-2-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(5-chloro-2-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
Design and Synthesis for Receptor Antagonism Research indicates the design and synthesis of compounds like 3-substituted 5-chloro-2-methoxybenzamides for targeting specific receptors. For instance, such compounds were synthesized and evaluated for their serotonin-3 (5-HT3) receptor binding affinity. They were found to exhibit potent antagonistic activity, hinting at their potential applications in pharmaceuticals targeting serotonin receptors, which are crucial in various neural processes (Kuroita et al., 1996).
Derivatives for Anti-Inflammatory and Analgesic Activities Compounds derived from 3-(5-chloro-2-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide have been synthesized and found to have significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase inhibitors and showed high inhibitory activity with notable analgesic and anti-inflammatory effects, suggesting their potential application in treating conditions associated with inflammation and pain (Abu‐Hashem et al., 2020).
Potential in Gastrointestinal Motility A series of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, were synthesized and evaluated for their effect on gastrointestinal motility. These compounds, particularly 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide, were found to be selective serotonin 4 (5-HT4) receptor agonists. They demonstrated potential as novel prokinetic agents with the capability to enhance gastrointestinal motility, suggesting their application in treating conditions like gastroparesis or chronic constipation (Sonda et al., 2004).
Synthesis for Anticestodal Effects Studies have also involved the modification of compounds like 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide to improve their biological effect. These modifications aimed to retain pharmacophoric groups responsible for antihelminthic effects, suggesting potential applications in treating parasitic infections (Galkina et al., 2014).
Antitumor and Antimicrobial Applications Research has extended to exploring the synthesis of novel compounds with antitumor and antimicrobial activities. For instance, compounds derived from benzofuran-carboxamide were screened against various cancer cell lines, exhibiting significant cytotoxic effects. Such compounds also demonstrated antimicrobial activity against pathogens like S. aureus and E. coli, indicating their potential in developing new anticancer and antimicrobial agents (Hour et al., 2007; Idrees et al., 2020)(https://consensus.app/papers/synthesis-characterization-vitro-antimicrobial-idrees/2a7013080f1251b2b87cc98ac46d1ffb/?utm_source=chatgpt).
properties
IUPAC Name |
3-[(5-chloro-2-methoxybenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O6/c1-32-18-11-6-13(24)12-17(18)22(28)26-20-16-4-2-3-5-19(16)33-21(20)23(29)25-14-7-9-15(10-8-14)27(30)31/h2-12H,1H3,(H,25,29)(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVILDJDELFMAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2396413.png)
![N-(4-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2396414.png)
![6-(5-Pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2396416.png)
![1-[(2-fluorophenyl)sulfonyl]-4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B2396419.png)


![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2396423.png)


![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclopropanecarboxamide hydrochloride](/img/structure/B2396428.png)
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2396429.png)